KATP Channel Tissue Selectivity: 7-Fluoro Core Enables >300-Fold Pancreatic Selectivity, Whereas 7-Chloro Core Inverts Selectivity Toward Vascular Tissue
The 7-fluoro-substituted benzothiadiazine dioxide series is unique among 7-halogen congeners in conferring tissue selectivity for pancreatic β-cells over vascular smooth muscle. Compound 11 (3-(ethylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide) inhibited glucose-induced insulin release with an IC₅₀ of 1 µM while exhibiting negligible vasorelaxant activity (ED₅₀ > 300 µM), yielding a selectivity ratio (ED₅₀/IC₅₀) exceeding 300 [1]. In stark contrast, the 7-chloro analog with a branched alkylamino chain, compound 27 (7-chloro-3-(1,1-dimethylpropyl)amino), was virtually inactive on pancreatic β-cells (IC₅₀ > 10 µM) but extremely potent as a vasorelaxant (ED₅₀ = 0.29 µM), producing an inverted selectivity ratio <0.03 [1]. The clinically used diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) is equipotent on both tissues with a selectivity ratio of approximately 1 [1]. The 7-fluoro series also consistently outperformed diazoxide in pancreatic potency: all 7-fluoro compounds were more potent insulin-release inhibitors than diazoxide, with selectivities ranging from 135- to >300-fold [1].
| Evidence Dimension | Tissue selectivity ratio (vascular ED₅₀ / pancreatic IC₅₀) in rat pancreatic islets and rat aorta rings |
|---|---|
| Target Compound Data | 7-Fluoro core derivative (compound 11): pancreatic IC₅₀ = 1.0 µM; vascular ED₅₀ > 300 µM; selectivity ratio > 300 |
| Comparator Or Baseline | 7-Chloro core derivative (compound 27): pancreatic IC₅₀ > 10 µM; vascular ED₅₀ = 0.29 µM; selectivity ratio < 0.03. Diazoxide: pancreatic IC₅₀ ≈ 22 µM; vascular ED₅₀ ≈ 22 µM; selectivity ratio ≈ 1. 7-Fluoro-methylamino derivative (10): IC₅₀ = 2.2 µM, ED₅₀ > 300 µM, selectivity > 135. |
| Quantified Difference | >300-fold pancreatic selectivity (7-F) vs. <0.03-fold vascular selectivity (7-Cl); >300-fold selectivity window difference between 7-F and 7-Cl cores |
| Conditions | Rat pancreatic islets (glucose-induced insulin release inhibition) and rat aorta rings (30 mM KCl precontracted, myorelaxant activity); KATP channel mechanism confirmed by radioisotopic and electrophysiological investigations |
Why This Matters
Procurement of the 7-fluoro core is mandatory for programs aiming to develop pancreatic-selective KATP channel openers for type 1/2 diabetes; the 7-chloro core will inherently produce vascular-selective myorelaxants and cannot be substituted.
- [1] de Tullio P, Becker B, Boverie S, et al. J Med Chem. 2003;46(15):3342-3353. DOI: 10.1021/jm021117w. View Source
